![molecular formula C14H19BF2O4 B2985677 Coc1=C(OC(F)F)C=C(C=C1)B1OC(C)(C)C(C)(C)O1 CAS No. 2092444-39-6](/img/structure/B2985677.png)
Coc1=C(OC(F)F)C=C(C=C1)B1OC(C)(C)C(C)(C)O1
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Description
Coc1=C(OC(F)F)C=C(C=C1)B1OC(C)(C)C(C)(C)O1 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Carbon Dioxide Sequestration
Research on carbon dioxide sequestration explores the geological storage of CO2 to mitigate atmospheric emissions. Studies focus on the physical and chemical behaviors of CO2 in underground formations, including its solubility in water and interactions with minerals. This knowledge is crucial for safely and efficiently storing CO2 and may provide insights into the reactivity and stability of complex carbon-based compounds under various conditions (Spycher, Pruess, & Ennis-King, 2003).
Carbon Materials and Their Analysis
The characterization of carbon materials, including glass-like carbon and chars, is essential for understanding their structure, reactivity, and potential applications. X-ray photoelectron spectroscopy (XPS) studies offer insights into the chemical states of carbon in these materials, which can inform the development of carbon-based catalysts, adsorbents, and other functional materials. These techniques may be applicable to studying the electronic structure and surface chemistry of complex organic compounds (Yumitori, 2000; Smith et al., 2016).
Spectroscopic Techniques
Spectroscopic techniques, such as spectrophotometry and mass spectrometry, are invaluable for analyzing the composition and structure of chemical compounds. These methods can determine the concentration of inorganic carbon in solutions, providing a basis for quantitative analysis of carbon-containing compounds in various environments. This knowledge is essential for environmental monitoring, industrial process control, and research into carbon cycle dynamics (Byrne et al., 2002).
properties
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(18-5)11(8-9)19-12(16)17/h6-8,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZYVMLIYBJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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